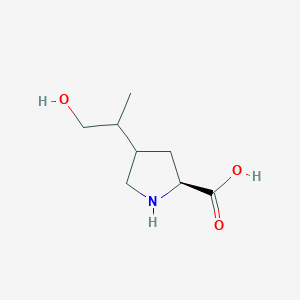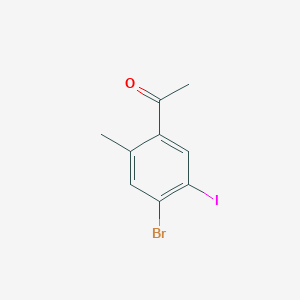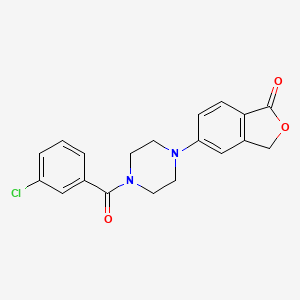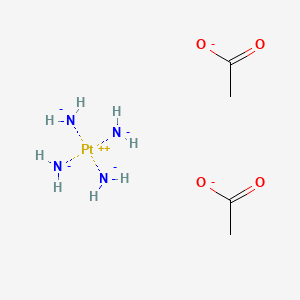![molecular formula C20H22Br2N2 B15203681 (1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)
(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique binaphthalene structure, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of a binaphthalene precursor followed by amination. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired positions. The subsequent amination step can be carried out using various amine sources under controlled conditions to ensure the formation of the diamine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to corresponding hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrogenated binaphthalenes, and substituted binaphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows for the formation of enantioselective catalysts, which are crucial in producing optically pure compounds .
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its chiral nature makes it a valuable tool in the development of drugs and other therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug design and development, particularly in targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1,1’-Binaphthalene-2,2’-diamine: A similar compound with a binaphthalene structure but without bromine atoms.
(1R)-3,3’-Dichloro-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine: A chlorinated analogue with similar properties but different reactivity.
Uniqueness
The presence of bromine atoms in (1R)-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diamine imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis, distinguishing it from its analogues .
Propiedades
Fórmula molecular |
C20H22Br2N2 |
|---|---|
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
1-(2-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H22Br2N2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h9-10H,1-8,23-24H2 |
Clave InChI |
NNBSTCWFTPKXTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C(=C(C=C2C1)Br)N)C3=C4CCCCC4=CC(=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


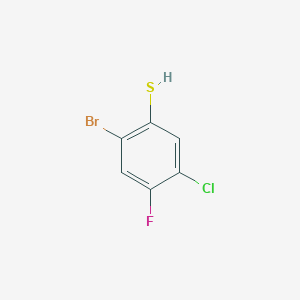

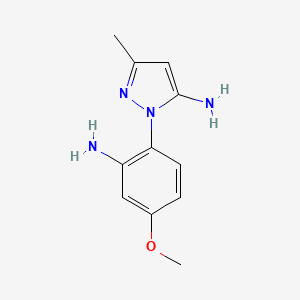
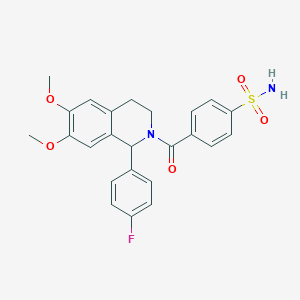
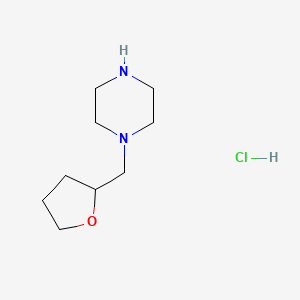
![(E)-3-[1-(4-bromophenyl)tetrazol-5-yl]-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one](/img/structure/B15203636.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)
